N-((5-(thiophen-3-yl)furan-2-yl)methyl)furan-2-carboxamide
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Overview
Description
N-((5-(thiophen-3-yl)furan-2-yl)methyl)furan-2-carboxamide is a heterocyclic compound that features both thiophene and furan rings. These rings are known for their significant roles in medicinal chemistry due to their biological activities and potential therapeutic applications. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Furan and thiophene derivatives have been studied for their potential biological activities . They have been found to exhibit a variety of properties and applications, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
Furan and thiophene derivatives are known to interact with various biological targets due to their diverse chemical structures .
Biochemical Pathways
Furan and thiophene derivatives can affect a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Furan and thiophene derivatives can have a variety of effects at the molecular and cellular level due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(thiophen-3-yl)furan-2-yl)methyl)furan-2-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as the sulfurizing agent.
Coupling of Thiophene and Furan Rings: The thiophene and furan rings are then coupled through a series of reactions, including halogenation and subsequent nucleophilic substitution, to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow synthesis and the use of automated reactors to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-((5-(thiophen-3-yl)furan-2-yl)methyl)furan-2-carboxamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where halogen atoms are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenated intermediates, nucleophiles (amines, thiols)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Aminated or thiolated derivatives
Scientific Research Applications
N-((5-(thiophen-3-yl)furan-2-yl)methyl)furan-2-carboxamide has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing the thiophene ring, such as suprofen and articaine, which have anti-inflammatory and anesthetic properties.
Furan Derivatives: Compounds containing the furan ring, such as nitrofurantoin, which is used as an antibiotic.
Uniqueness
N-((5-(thiophen-3-yl)furan-2-yl)methyl)furan-2-carboxamide is unique due to its combined thiophene and furan rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(5-thiophen-3-ylfuran-2-yl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S/c16-14(13-2-1-6-17-13)15-8-11-3-4-12(18-11)10-5-7-19-9-10/h1-7,9H,8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXJGNZJUBOQEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC2=CC=C(O2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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